Maralixibat Chloride

Content Navigation

Many ASBT inhibitors suffer from systemic absorption and inconsistent dissolution, causing variable in vivo data. Maralixibat chloride (CAS 228113-66-4) eliminates these issues as a high-purity, non-systemic apical sodium-dependent bile acid transporter inhibitor: • Sub-nM IC50 (0.3 nM) with no NTCP binding • ~100% dissolution at pH

CAS Number

Product Name

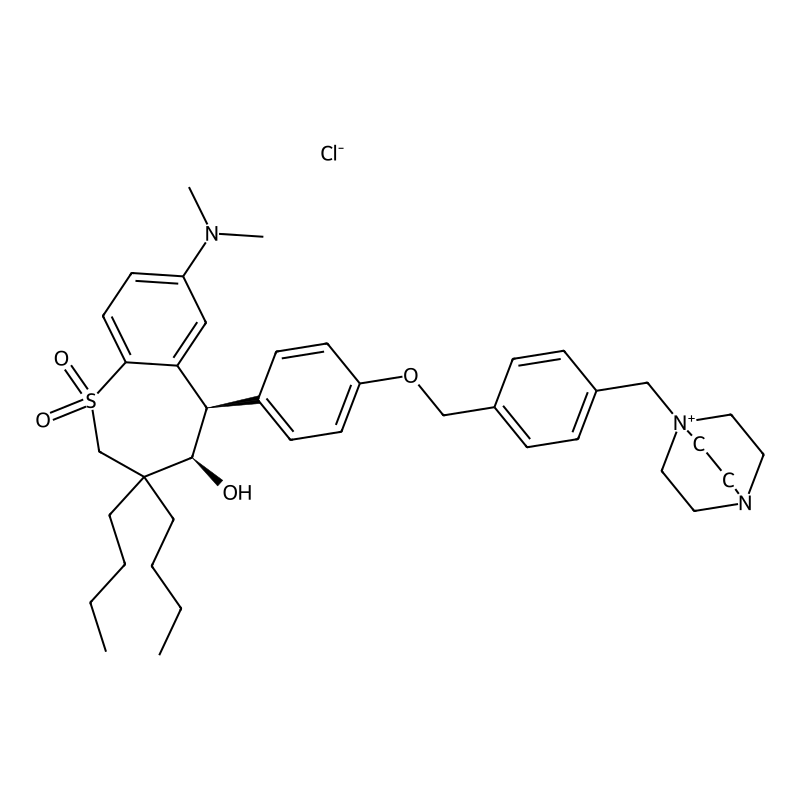

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Maralixibat chloride (CAS 228113-66-4) is a highly potent, orally administered inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). Structurally characterized by a large molecular weight (710.4 Da) and a positively charged quaternary nitrogen atom, the compound is specifically engineered for minimal systemic absorption, restricting its pharmacological activity to the intestinal lumen [1]. Procured primarily as a stable chloride salt, it is a Class III biopharmaceutical compound that offers highly reproducible dissolution kinetics in acidic environments, making it a critical baseline material for developing solid oral dosage forms and studying enterohepatic bile acid circulation without confounding systemic toxicity [2].

Research Fit

Substituting maralixibat chloride with its free base counterpart or generic in-class ASBT inhibitors (such as linerixibat or elobixibat) introduces significant risks to formulation stability and experimental reproducibility. The free base form lacks the optimized, rapid dissolution profile in low-pH gastric media that the chloride salt provides, which is essential for consistent localized dosing in solid formulations [1]. Furthermore, many alternative ASBT inhibitors lack maralixibat's specific quaternary ammonium structure, leading to higher systemic permeability. Procuring a generic, systemically absorbed substitute compromises in vivo models by introducing off-target hepatic or systemic effects, whereas maralixibat chloride strictly isolates target engagement to the distal small intestine [2].

Substitution Risk

Chloride Salt Dissolution in Acidic Media

For procurement teams sourcing APIs for solid oral dosage development, the salt form is critical. Maralixibat chloride demonstrates superior dissolution kinetics in low-pH environments compared to standard free base formulations. In Fasted State Simulated Gastric Fluid (FaSSGF) media, the chloride salt achieves approximately 100% dissolution at pH < 5.0 and maintains >65% solubility for at least 1 hour upon transitioning to a neutral intestinal pH (6.0–7.4) [1]. This predictable phase-transition solubility is vital for manufacturing reliable tablets or capsules.

| Evidence Dimension | Dissolution in acidic media (pH < 5.0) |

| Target Compound Data | ~100% dissolution (Maralixibat Chloride) |

| Comparator Or Baseline | Standard Maralixibat Free Base (inferior dissolution stability) |

| Quantified Difference | Complete gastric dissolution with sustained intestinal phase solubility |

| Conditions | Fasted State Simulated Gastric Fluid (FaSSGF) to neutral pH transition |

Procuring the chloride salt ensures reproducible pharmacokinetic delivery and simplifies the engineering of solid oral dosage forms.

Sub-Nanomolar ASBT Binding Affinity

Maralixibat chloride exhibits exceptional potency against the ASBT transporter, with an IC50 of 0.28 nM [1]. When compared to other clinical-stage IBAT inhibitors such as linerixibat (IC50 ~2.1 nM), maralixibat demonstrates a roughly 7.5-fold higher binding affinity . This ultra-high potency allows researchers to utilize significantly lower active pharmaceutical ingredient (API) concentrations in preclinical assays, minimizing vehicle-induced artifacts.

| Evidence Dimension | ASBT / IBAT Inhibition (IC50) |

| Target Compound Data | 0.28 ± 0.03 nM |

| Comparator Or Baseline | Linerixibat (2.1 nM) |

| Quantified Difference | ~7.5-fold higher potency for Maralixibat |

| Conditions | In vitro radiolabeled taurocholate uptake in baby hamster kidney cells |

Higher potency reduces the required material per assay, lowering long-term procurement costs and minimizing solvent-related toxicity in sensitive cell models.

Selectivity Against Hepatic NTCP

A major challenge in bile acid transporter research is cross-reactivity with hepatic transporters like the sodium taurocholate cotransporting polypeptide (NTCP). Maralixibat chloride is highly selective; at an extreme concentration of 50 µM, it produces only a 5% inhibition of NTCP activity [1]. In contrast, non-selective multitarget inhibitors like S1647 inhibit NTCP with an IC50 of 10.4 µM. This guarantees that maralixibat's mechanism is restricted to intestinal reuptake without confounding hepatic transport.

| Evidence Dimension | NTCP Inhibition |

| Target Compound Data | 5% inhibition at 50 µM |

| Comparator Or Baseline | S1647 (IC50 = 10.4 µM) |

| Quantified Difference | Orders of magnitude lower off-target hepatic binding |

| Conditions | Transfected Chinese hamster ovary (CHO) cells |

Ensures that researchers studying gut-specific bile acid recycling do not inadvertently trigger hepatic transport blockade.

Structural Restriction of Systemic Permeability

Unlike lower-molecular-weight ASBT inhibitors that can cross the intestinal epithelium, maralixibat chloride is specifically designed with a large molecular weight (710 Da) and a positively charged quaternary nitrogen atom[1]. This structural configuration results in minimal systemic absorption, effectively trapping the compound in the gastrointestinal lumen. Procuring this specific structural analog is critical for in vivo models where systemic exposure would otherwise cause unwanted off-target toxicity.

| Evidence Dimension | Systemic Absorption |

| Target Compound Data | Minimal/negligible systemic exposure |

| Comparator Or Baseline | Low-molecular-weight systemic ASBT inhibitors |

| Quantified Difference | Near-zero systemic crossover due to 710 Da mass and quaternary nitrogen |

| Conditions | In vivo pharmacokinetic profiling |

Crucial for toxicologists and pharmacologists who require an exclusively localized gastrointestinal mechanism of action.

Solid Oral Dosage Formulation Engineering

Due to its optimized dissolution profile—achieving ~100% dissolution at pH < 5.0 and maintaining solubility during pH transition—maralixibat chloride is the preferred API salt form for developing and scaling tablets, capsules, and multi-particulate systems [1].

Localized Enterohepatic Circulation Modeling

The compound's high molecular weight and quaternary nitrogen prevent systemic absorption, making it the ideal procurement choice for in vivo models requiring strict isolation of intestinal bile acid transport without confounding hepatic or systemic toxicity [2].

High-Throughput ASBT Inhibitor Screening

With a sub-nanomolar IC50 (0.3 nM) and negligible off-target NTCP binding, maralixibat chloride serves as a highly reliable, ultra-potent positive control in competitive binding assays and high-throughput screening for novel bile acid modulators [2].

Application Selection Guide

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of Progressive Familial Intrahepatic Cholestasis

Treatment of Alagille syndrome

Treatment of biliary atresia

Drug Classes

KEGG Target based Classification of Drugs

Solute carrier family

SLC10

SLC10A [HSA:6554 6555 8273 347051 201780 345274 84068] [KO:K14341 K14342 K14343 K14344 K14346 K14347]

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types